molecular formula C9H18O2 B15479204 2H-Pyran, tetrahydro-2-isobutoxy- CAS No. 32767-68-3

2H-Pyran, tetrahydro-2-isobutoxy-

Cat. No.: B15479204
CAS No.: 32767-68-3
M. Wt: 158.24 g/mol
InChI Key: ZDFZISUAJPDZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Tetrahydropyranyl Ether Chemistry and Protecting Group Strategies

In the intricate art of multi-step organic synthesis, protecting groups are indispensable for temporarily masking reactive functional groups, thereby preventing undesired side reactions. nih.gov The tetrahydropyranyl (THP) ether is a classic and widely employed protecting group for alcohols, valued for its ease of installation and removal. thieme-connect.detotal-synthesis.com

The formation of a THP ether typically involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). organic-chemistry.orgyoutube.com This reaction proceeds via protonation of the DHP to form a resonance-stabilized carbocation, which is then attacked by the alcohol. total-synthesis.comyoutube.com The resulting THP ether, which is technically an acetal (B89532), exhibits remarkable stability across a wide range of non-acidic conditions. thieme-connect.detotal-synthesis.com This stability profile makes it an ideal shield for hydroxyl groups during reactions involving:

Strongly basic reagents

Organometallic compounds (e.g., Grignard and organolithium reagents)

Nucleophilic hydrides

Alkylating and acylating agents thieme-connect.deorganic-chemistry.org

The deprotection of THP ethers is generally accomplished through acidic hydrolysis, which regenerates the alcohol. total-synthesis.comorganic-chemistry.org A variety of acidic catalysts, from aqueous acids to milder Lewis acids, can be employed for this purpose, allowing for a degree of tunable reactivity. organic-chemistry.org

A significant characteristic of THP ether formation is the creation of a new stereocenter at the C2 position of the pyran ring. organic-chemistry.org This can lead to the formation of a mixture of diastereomers if the original alcohol is chiral, which can complicate purification and spectral analysis. thieme-connect.de

Significance of Isobutoxy Substitution on the Tetrahydropyran (B127337) Core in Synthetic Applications

The identity of the alkoxy group at the C2 position of the tetrahydropyran ring, as in 2H-Pyran, tetrahydro-2-isobutoxy-, is not a trivial detail. The isobutoxy group, with its branched alkyl structure, imparts specific steric and electronic properties that can be leveraged in synthetic applications.

The primary influence of the isobutoxy group is its steric bulk. researchgate.net Compared to smaller, linear alkoxy groups like methoxy (B1213986) or ethoxy, the isobutoxy group provides a more significant steric shield around the acetal linkage. This increased steric hindrance can influence the stability and reactivity of the protecting group. While a universal scale of steric effects is challenging to establish, it is a critical factor in modulating the reactivity of functional groups. researchgate.net In the context of 2H-Pyran, tetrahydro-2-isobutoxy-, this steric presence can be advantageous in several ways:

Enhanced Stability: The bulkiness of the isobutoxy group can sterically hinder the approach of acidic species required for cleavage, potentially fine-tuning the stability of the protecting group relative to other acid-labile groups within the same molecule.

Selective Reactions: The steric environment created by the isobutoxy-THP ether can influence the stereochemical outcome of reactions at neighboring centers, a strategy that is sometimes employed in diastereoselective synthesis. total-synthesis.com

The synthesis of 2-alkoxy-tetrahydropyrans is a well-established area of research, and the specific choice of the alcohol (in this case, isobutanol) to form the acetal allows for the tailored properties of the resulting protecting group. researchgate.net

Scope and Research Focus of 2H-Pyran, tetrahydro-2-isobutoxy- in Advanced Chemical Synthesis

The application of specifically substituted tetrahydropyran derivatives is often directed toward the synthesis of complex, high-value molecules such as pharmaceuticals and natural products. nih.govorganic-chemistry.org The research focus for 2H-Pyran, tetrahydro-2-isobutoxy- aligns with this trend, where it serves as a crucial intermediate or building block.

A key area of application is in medicinal chemistry. For instance, the synthesis of novel purine (B94841) derivatives with potential antiviral activity has been reported to involve an intermediate structurally based on 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol. In this synthesis, the isobutoxy-tetrahydropyran moiety is a core component of the final molecular architecture, highlighting its role beyond a simple protecting group and as an integral part of a bioactive scaffold.

The broader research landscape for tetrahydropyran-containing compounds is rich and varied, with these heterocycles forming the core of numerous biologically active natural products. nih.gov Synthetic strategies to access these molecules are diverse and sophisticated, often involving intramolecular cyclizations and cycloaddition reactions. mdpi.comorganic-chemistry.org The use of 2H-Pyran, tetrahydro-2-isobutoxy- and related compounds as stable, yet strategically cleavable, components in the convergent synthesis of such complex targets is a testament to their value in modern organic chemistry. The ability to introduce a sterically defined and stable element like the isobutoxy-tetrahydropyranyl ether is crucial for the successful execution of lengthy and complex synthetic sequences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32767-68-3

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-(2-methylpropoxy)oxane

InChI

InChI=1S/C9H18O2/c1-8(2)7-11-9-5-3-4-6-10-9/h8-9H,3-7H2,1-2H3

InChI Key

ZDFZISUAJPDZKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1CCCCO1

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Pyran, Tetrahydro 2 Isobutoxy and Its Derivatives

Catalytic Tetrahydropyranylation Strategies

The primary and most direct route to 2H-Pyran, tetrahydro-2-isobutoxy- involves the addition of isobutyl alcohol to 3,4-dihydro-2H-pyran (DHP). This reaction is typically catalyzed by an acid, which activates the DHP for nucleophilic attack by the alcohol. total-synthesis.com

Acid-Catalyzed Approaches Utilizing Dihydropyran and Alcohol Precursors

The classical method for synthesizing THP ethers is the acid-catalyzed reaction between an alcohol and DHP. total-synthesis.com In the case of 2H-Pyran, tetrahydro-2-isobutoxy-, isobutyl alcohol is the specific alcohol precursor. The mechanism involves the protonation of the DHP by an acid catalyst, which generates a stabilized oxocarbenium ion intermediate. total-synthesis.comstackexchange.com The isobutyl alcohol then acts as a nucleophile, attacking the electrophilic carbon of the intermediate. A final deprotonation step yields the target 2-isobutoxytetrahydropyran and regenerates the acid catalyst. total-synthesis.com

A variety of Brønsted and Lewis acids can be employed to catalyze this transformation. conicet.gov.ar Common choices include p-toluenesulfonic acid (TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS), the latter being a milder option suitable for sensitive substrates. total-synthesis.com

Application of Heterogeneous Catalysts in Etherification

To overcome issues associated with homogeneous catalysts, such as difficult separation and potential for environmental hazards, significant research has focused on heterogeneous catalysts for tetrahydropyranylation. conicet.gov.argoogle.com These solid acid catalysts are advantageous as they can be easily recovered by filtration and often reused, aligning with the principles of green chemistry. nih.govmdpi.com

Examples of effective heterogeneous catalysts include:

Zeolites : Materials like H-beta zeolite serve as effective and recyclable acid catalysts, promoting the reaction under mild conditions with short reaction times. organic-chemistry.orgijsrset.com Their porous structure provides a high surface area and active sites for the reaction. mdpi.com

Clays (B1170129) : Natural kaolinitic clay and montmorillonite (B579905) clays can catalyze the formation of THP ethers. conicet.gov.ar

Supported Acids : Sulfuric acid adsorbed on silica (B1680970) gel (H₂SO₄@SiO₂) and ammonium (B1175870) bisulfate on silica (NH₄HSO₄@SiO₂) are powerful and recyclable catalysts. nih.govconicet.gov.arbeilstein-journals.orgd-nb.info Studies have shown that NH₄HSO₄@SiO₂ can quantitatively convert various alcohols to their corresponding THP ethers. nih.govnih.govbeilstein-journals.org

Ion-Exchange Resins : Resins like Amberlyst H-15 are effective solid acid catalysts for this transformation. conicet.gov.arcbseacademic.nic.in

The use of these catalysts often allows for milder reaction conditions, sometimes even solvent-free, and simplifies the work-up procedure to a simple filtration. conicet.gov.arorganic-chemistry.orgbeilstein-journals.org

Table 1: Comparison of Heterogeneous Catalysts in Tetrahydropyranylation of Alcohols

CatalystKey AdvantagesTypical ConditionsSource
Zeolite H-betaRecyclable, mild conditions, high yieldSolvent or solvent-free, room temperature organic-chemistry.org
NH₄HSO₄@SiO₂Recyclable, inexpensive, simple work-upGreen solvents (e.g., CPME, 2-MeTHF), room temperature nih.govnih.govbeilstein-journals.org
Wells-Dawson HeteropolyacidEfficient for protection and deprotection, reusableToluene, room temperature conicet.gov.ar
Ion-Exchange Resins (e.g., Amberlyst)Effective for liquid-phase reactions, reusableVarious solvents, ambient to moderate temperatures conicet.gov.arcbseacademic.nic.in

Development of Novel Catalytic Systems for Enhanced Selectivity

The quest for higher efficiency and, particularly, greater chemoselectivity has driven the development of novel catalytic systems. epa.gov Chemoselectivity is crucial when working with complex molecules containing multiple functional groups. For instance, selectively protecting a primary alcohol in the presence of secondary or tertiary alcohols is a common challenge. researchgate.net

Recent advancements include:

Palladium Complexes : PdCl₂(MeCN)₂ has been reported as a catalyst for the highly selective tetrahydropyranylation of primary alcohols in the presence of phenols, secondary, and tertiary alcohols. researchgate.net

Metal Triflate Systems : Bismuth triflate (Bi(OTf)₃) is an air and moisture-insensitive catalyst that works efficiently under solvent-free conditions. organic-chemistry.org Other metal triflates, such as those of cerium, yttrium, and zinc, have also been incorporated into zeolite frameworks to create stable and efficient catalysts. mdpi.com

Synergistic Catalytic Systems : Combinations like metal benzenesulfonates with acetic acid have shown a synergistic effect, possibly through a "double activation" by both Brønsted and Lewis acids, leading to mild and efficient reactions. researchgate.net

Atomically Dispersed Catalysts : While more commonly applied in hydrogenation, the principles of using atomically dispersed metal catalysts to tune selectivity by precisely controlling the catalyst's structure offer future possibilities for reactions like tetrahydropyranylation. nih.govnih.gov

These novel systems aim to provide mild reaction conditions, high yields, and the ability to selectively protect specific hydroxyl groups within a polyfunctional molecule. researchgate.netresearchgate.net

Alternative and Modular Synthetic Routes to Isobutoxy-Substituted Tetrahydropyrans

While the addition of isobutyl alcohol to DHP is the most common route, alternative strategies exist for constructing the 2-isobutoxytetrahydropyran structure.

Methods Involving Isobutyl Halides and Tetrahydropyran (B127337) Derivatives

An alternative approach analogous to the Williamson ether synthesis can be envisioned. wikipedia.org This method involves the reaction of an alkoxide with an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.combyjus.com To synthesize 2H-Pyran, tetrahydro-2-isobutoxy-, this would typically involve two potential pathways:

Reacting sodium isobutoxide with 2-halotetrahydropyran : This involves nucleophilic substitution where the isobutoxide ion displaces a halide (e.g., chloride or bromide) from the 2-position of the tetrahydropyran ring.

Reacting a tetrahydropyran-2-oxide with an isobutyl halide : This pathway would involve deprotonating 2-hydroxytetrahydropyran (B1345630) to form the corresponding alkoxide, which would then react with an isobutyl halide (e.g., isobutyl bromide).

The Williamson ether synthesis is generally most effective with primary alkyl halides to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com Therefore, the second pathway, using an isobutyl halide (a primary halide), would likely be more efficient than the first, as 2-halotetrahydropyrans are secondary halides and more prone to elimination. This Sₙ2 reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the reaction center. lumenlearning.comlibretexts.org

Prins Cyclization in Related Tetrahydropyranol Synthesis

The Prins cyclization is a powerful and stereoselective method for constructing substituted tetrahydropyran rings, which are precursors to compounds like 2H-Pyran, tetrahydro-2-isobutoxy-. beilstein-journals.orgnih.govbeilstein-journals.org The reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. mdpi.comresearchgate.net

The general mechanism proceeds via the formation of an oxocarbenium ion intermediate from the reaction of the aldehyde and the homoallylic alcohol. beilstein-journals.org This intermediate then undergoes an intramolecular cyclization to form the tetrahydropyran ring. nih.gov The versatility of the Prins reaction allows for the synthesis of a wide variety of substituted tetrahydropyrans, including 4-halotetrahydropyrans or tetrahydropyran-4-ols, by trapping the resulting cation with a nucleophile (like a halide or water). beilstein-journals.orguva.es

While not a direct route to 2-isobutoxytetrahydropyran, the Prins cyclization is a key strategy for synthesizing the core tetrahydropyranol scaffold (2-hydroxytetrahydropyran and its substituted derivatives). This tetrahydropyranol can then be subsequently etherified with isobutyl alcohol or an isobutyl halide, as described in the previous sections, to yield the final target product. The stereoselectivity of the Prins reaction is a significant advantage, enabling the controlled synthesis of specific diastereomers of the tetrahydropyran ring. nih.govnih.gov

Table 2: Key Synthetic Reactions and Their Applicability

Reaction NamePrecursorsProduct TypeRelevance to Target CompoundSource
Acid-Catalyzed AdditionDihydropyran, Isobutyl Alcohol2-IsobutoxytetrahydropyranDirect synthesis total-synthesis.com
Williamson Ether Synthesis2-Hydroxytetrahydropyran, Isobutyl Halide2-IsobutoxytetrahydropyranAlternative modular route wikipedia.org
Prins CyclizationHomoallylic Alcohol, AldehydeSubstituted TetrahydropyranolSynthesis of the core tetrahydropyran ring beilstein-journals.orgbeilstein-journals.org

Etherification via Carbanions and Monoperoxyacetals

A notable advancement in the synthesis of ethers involves the reaction of carbanions with monoperoxyacetals. acs.orgacs.org This method provides a modern alternative to traditional etherification techniques, demonstrating high efficiency for the formation of diverse ether linkages. acs.org The methodology is particularly effective for reacting sp³ and sp² hybridized organolithium and organomagnesium reagents with readily prepared tetrahydropyranyl (THP) monoperoxyacetals, yielding ethers in moderate to high yields. acs.org

The process typically begins with the preparation of a tetrahydropyranyl monoperoxyacetal. This is achieved through the acid-catalyzed addition of an alkyl hydroperoxide to 2,3-dihydropyran. nih.gov The resulting monoperoxyacetal is then reacted with a carbanionic species, such as a Grignard reagent or an organolithium reagent. acs.org

A key aspect of this reaction is its proposed mechanism. Studies suggest that the reaction does not proceed through a classic S_N2 or radical-mediated pathway. acs.orgacs.org Instead, theoretical and experimental evidence points towards a mechanism involving the Lewis acid-promoted insertion of the organometallic species into the peroxide (O–O) bond. acs.org This mechanistic route accounts for the high yields observed even when transferring sterically demanding secondary or tertiary alkoxides. acs.orgresearchgate.net

The scope of this etherification method is broad, enabling the synthesis of a wide range of products, including alkyl, alkenyl, aryl, and cyclopropyl (B3062369) ethers, as well as mixed O,O-acetals. acs.org The versatility of the reaction is demonstrated by the successful synthesis of various ether compounds from different peroxide precursors and organometallic reagents. acs.orgnih.gov

Peroxide PrecursorOrganometallic ReagentResulting Ether ProductYield (%)Reference
2-(Octan-2-ylperoxy)tetrahydro-2H-pyrann-BuLi2-Butoxy Octane78 acs.org
2-(Octan-2-ylperoxy)tetrahydro-2H-pyrann-Hexylmagnesium bromide2-Hexyloxy Octane88 acs.orgnih.gov
2-(3-Phenylpropylperoxy)tetrahydro-2H-pyran2-(Trimethylsilyl)methylmagnesium chloride3-Phenylpropyl 2-(trimethylsilyl)methyl ether75 acs.org
2-(Butoxy)peroxytetrahydro-2H-pyrann-BuLi2-Butoxy-tetrahydro-2H-pyran15 acs.org

Asymmetric Synthesis and Stereocontrol in 2H-Pyran, tetrahydro-2-isobutoxy- Formation

The C2 anomeric carbon in 2H-Pyran, tetrahydro-2-isobutoxy- represents a stereocenter. Consequently, the development of synthetic methods that allow for high levels of stereocontrol is a critical area of research, leading to the formation of specific enantiomers of pyran derivatives. nih.gov

A powerful strategy for the asymmetric construction of substituted tetrahydropyrans involves the convergent union of two different aldehyde components with a silyl-stannane reagent in a two-step sequence. nih.gov This method provides access to a variety of non-racemic cis- or trans-2,6-disubstituted tetrahydropyrans, which are common structural motifs in biologically active natural products. nih.gov

The process is initiated by the catalytic asymmetric allylation of a primary aldehyde (R¹CHO) using 2-(trimethylsilylmethyl)allyltri-n-butylstannane. nih.gov This key step is catalyzed by a BINOL-titanium tetraisopropoxide (BITIP) complex, which effectively induces chirality, leading to the formation of the desired hydroxy allylsilanes in high yields and with excellent levels of enantioselectivity. nih.gov

Aldehyde (R¹CHO)Yield (%) of Hydroxy AllylsilaneEnantiomeric Excess (% ee)Reference
Cyclohexanecarboxaldehyde9696 nih.gov
Isovaleraldehyde8594 nih.gov
Benzyloxyacetaldehyde9097 nih.gov
3-(t-Butyldiphenylsilyloxy)propanal9497 nih.gov

In the second step, the enantiomerically enriched hydroxy allylsilane is treated with a second, different aldehyde (R²CHO) in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This prompts an intramolecular cyclization, forming the functionalized tetrahydropyran ring. nih.gov The flexibility of this method allows for the synthesis of pyrans with three distinct and modifiable functional groups, enhancing its synthetic utility. nih.gov

Beyond this specific methodology, other advanced strategies for the asymmetric synthesis of complex pyran-containing structures have been developed. For instance, highly enantioselective intermolecular [5+2] cycloadditions between pyrylium (B1242799) intermediates and electron-rich alkenes can be achieved using a dual catalyst system. nih.gov This approach yields 8-oxabicyclo[3.2.1]octane derivatives, which are versatile chiral building blocks for further synthetic transformations. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2h Pyran, Tetrahydro 2 Isobutoxy

Acid-Catalyzed Deprotection Mechanisms and Kinetic Studies

The primary reaction of 2H-Pyran, tetrahydro-2-isobutoxy- is its acid-catalyzed deprotection to reveal the parent alcohol and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, tetrahydro-2H-pyran-2-ol. illinois.edunih.gov This process is fundamental to its application in multi-step syntheses.

The mechanism of acid-catalyzed deprotection involves the following key steps:

Protonation: The reaction is initiated by the protonation of the endocyclic oxygen atom of the tetrahydropyran (B127337) ring by a Brønsted or Lewis acid catalyst. nih.govnih.gov

Formation of an Oxocarbenium Ion: The protonated ether then undergoes cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate and the corresponding alcohol (isobutanol in this case). nih.gov

Hydrolysis: The oxocarbenium ion is subsequently attacked by water or another nucleophile present in the reaction mixture, leading to the formation of the hemiacetal, which is in equilibrium with the open-chain hydroxy aldehyde. illinois.edunih.gov

Kinetic studies have provided insights into the rate of this deprotection process. For instance, the deprotection of THP-protected alcohols can be monitored over time to determine reaction conversion. One study demonstrated that a THP-protected alcohol converted readily to the corresponding lactone in the presence of a Brønsted acid catalyst, reaching 92% conversion within 10 hours at room temperature. nih.gov The rate of deprotection is influenced by the nature of the acid catalyst, the solvent, and the temperature. nih.govrsc.org While strong acids are effective, milder Lewis acids and even solid-supported acids like zeolite H-beta have been employed for this transformation to accommodate acid-sensitive substrates. organic-chemistry.org

Table 1: Kinetic Data for Acid-Catalyzed Deprotection

Protected AlcoholCatalystTemperatureTime (h)Conversion (%)Reference
THP-protected alcoholBrønsted acidRoom Temp.1092 nih.gov
MOM-protected alcoholBrønsted acidRoom Temp.7244 nih.gov

This table presents a comparison of deprotection rates for different protecting groups under similar conditions, highlighting the relative lability of the THP group.

Stereoelectronic Effects and Conformational Dynamics Influencing Reactivity

The reactivity of 2H-Pyran, tetrahydro-2-isobutoxy- is significantly influenced by stereoelectronic effects and the conformational dynamics of the tetrahydropyran ring. These factors play a crucial role in the stability of the molecule and the transition states of its reactions. e-bookshelf.dewikipedia.org

The anomeric effect is a key stereoelectronic phenomenon in tetrahydropyran systems. illinois.eduwikipedia.orgbasna.ir It describes the tendency of an electronegative substituent at the anomeric carbon (C-2) to occupy an axial position rather than the sterically less hindered equatorial position. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen atom and the antibonding σ* orbital of the C-O bond of the isobutoxy group. wikipedia.orgbasna.ir This interaction is maximized when the orbitals are anti-periplanar, which occurs in the axial conformation. e-bookshelf.de

The chair conformation of the tetrahydropyran ring is the most stable. The isobutoxy group can exist in either an axial or equatorial position, and the equilibrium between these conformers is influenced by the anomeric effect. The stability of the oxocarbenium ion intermediate formed during acid-catalyzed deprotection is also governed by stereoelectronic effects. Hyperconjugative stabilization from adjacent C-H or C-C bonds plays a significant role in determining the preferred conformation of this intermediate. nih.gov For instance, computational studies on related halogenated tetrahydropyran acetals have shown that the conformational preferences of the oxocarbenium ion intermediate are dictated by the donor ability of adjacent bonds, which in turn influences the stereochemical outcome of nucleophilic attack. nih.gov

Studies on Cleavage and Functional Group Interconversion Pathways

Beyond its primary role in protection and deprotection, the tetrahydropyranyl moiety can participate in other chemical transformations, leading to cleavage and functional group interconversions.

The process of converting one functional group into another is a cornerstone of organic synthesis. ic.ac.ukvanderbilt.edu For 2H-Pyran, tetrahydro-2-isobutoxy-, cleavage of the acetal (B89532) can be coupled with subsequent reactions. For example, treatment of THP ethers with titanium tetrachloride (TiCl4) and acetic anhydride (B1165640) provides a mild method for the direct conversion to acetates. organic-chemistry.org

Furthermore, the reactivity of the tetrahydropyran ring itself can be exploited. Dihydropyranones, which share the pyran ring system, can undergo ring-opening and retro-Claisen fragmentation catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of 5-oxohexanoates and related derivatives. chalmers.se This demonstrates that the pyran ring system can be a precursor to linear, functionalized molecules.

Functional group interconversions can also involve the modification of the isobutoxy side chain while the THP group remains attached, provided the reaction conditions are not acidic. However, the most common and synthetically valuable transformations involving 2H-Pyran, tetrahydro-2-isobutoxy- are those centered around the cleavage of the acetal linkage to unmask the protected alcohol. ub.eduorganic-chemistry.org

Applications of 2h Pyran, Tetrahydro 2 Isobutoxy As a Key Synthetic Auxiliary and Building Block

Strategic Utilization as a Protecting Group for Hydroxyl Functionalities

Orthogonal Protection Strategies in Multi-Step Synthesis

In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect one specific group while leaving others intact. bham.ac.uk This is achieved through an orthogonal protection strategy, where different protecting groups are chosen that can be removed under distinct reaction conditions without affecting each other. bham.ac.ukthieme-connect.de The tetrahydropyranyl group, derived from 2H-Pyran, tetrahydro-2-isobutoxy-, fits well into such strategies.

The acid-lability of the THP ether allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions, such as silyl (B83357) ethers (cleaved by fluoride (B91410) ions) or benzyl (B1604629) ethers (removed by hydrogenolysis). bham.ac.uk This orthogonal relationship is a cornerstone of modern synthetic chemistry, enabling the efficient and controlled construction of intricate molecular architectures. bham.ac.ukthieme-connect.de

Applications in Complex Molecule Synthesis and Intermediate Derivatization

The 2H-pyran ring is a structural motif found in numerous natural products and serves as a key intermediate in their synthesis. nih.gov The use of 2H-Pyran, tetrahydro-2-isobutoxy- as a protecting group is instrumental in the multi-step synthesis of these complex molecules. For instance, in the synthesis of the antitumor macrolide (-)-lasonolide A, functionalized tetrahydropyran (B127337) subunits are key building blocks. scispace.com The strategic use of protecting groups, including those derived from tetrahydropyran, is essential to manage the reactivity of various functional groups during the construction of these subunits. scispace.com

Furthermore, the derivatization of intermediates is a common practice in complex synthesis to introduce desired functionalities or to facilitate subsequent reactions. The protection of a hydroxyl group with 2H-Pyran, tetrahydro-2-isobutoxy- allows for transformations on other parts of the molecule without interference from the hydroxyl group. The protected intermediate can then be deprotected to reveal the hydroxyl group for further reactions.

Role in Peptide and Oligonucleotide Synthesis Methodologies

In the realm of biopolymer synthesis, protecting groups are indispensable. d-nb.info While the direct application of 2H-Pyran, tetrahydro-2-isobutoxy- in standard peptide and oligonucleotide synthesis is less common than other protecting groups, the underlying principles of hydroxyl protection are central to these fields. nih.gov

In peptide synthesis , the side chains of amino acids such as serine and threonine contain hydroxyl groups that must be protected to prevent side reactions during peptide bond formation. nih.govd-nb.info The tetrahydropyranyl (Thp) group has been explored as a useful protecting group for the side chains of serine, threonine, and cysteine in the context of Fmoc/tBu solid-phase peptide synthesis (SPPS). nih.govd-nb.info The Thp group is stable to the basic conditions used for Fmoc removal but can be cleaved under the acidic conditions used for final deprotection and cleavage from the resin. nih.govresearchgate.net

In oligonucleotide synthesis , the 5'-hydroxyl group of the nucleoside is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile. umich.edubiosyn.com The phosphite (B83602) triester chemistry used in modern automated synthesis requires the protection of various functional groups on the nucleobases and the sugar to ensure specific coupling. umich.edu While THP is not the standard, the concept of using an acid-labile protecting group for a hydroxyl function is a core principle of the synthesis cycle. umich.edu

Exploitation in Stereoselective Transformations via Chiral Auxiliary Functionality

Beyond its role as a protecting group, the tetrahydropyran framework can be employed as a chiral auxiliary to control the stereochemical outcome of a reaction. While there is limited direct evidence of 2H-Pyran, tetrahydro-2-isobutoxy- itself acting as a chiral auxiliary, the broader class of tetrahydropyran derivatives is utilized in stereoselective synthesis. core.ac.uk For example, the synthesis of polysubstituted tetrahydropyrans with excellent diastereoselectivities can be achieved through acid-mediated cyclization of allylsilyl alcohols. core.ac.uk

In the context of complex molecule synthesis, such as that of (-)-lasonolide A, the construction of the tetrahydropyran rings often involves key stereoselective steps like catalytic asymmetric hetero-Diels-Alder reactions. scispace.com The inherent chirality of starting materials or the influence of chiral catalysts, rather than the protecting group itself, typically governs the stereoselectivity in these cases.

Precursor Roles in the Synthesis of Other Oxygen-Containing Heterocycles

The 2H-pyran moiety is a versatile precursor for the synthesis of a variety of other oxygen-containing heterocycles. nih.govorganic-chemistry.org These transformations often involve ring-opening, rearrangement, or further functionalization of the pyran ring.

One common pathway involves the valence isomerization of 2H-pyrans to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process. nih.gov This equilibrium can be manipulated to favor the synthesis of other cyclic structures. Additionally, domino reactions starting from the insertion of arynes into the C=O bond of α,β-unsaturated aldehydes can lead to the formation of 2H-chromenes, a class of benzo-fused oxygen heterocycles. nih.gov

Furthermore, stereoselective ring-expansion of monocyclopropanated furans can lead to the formation of highly functionalized dihydro-2H-pyran derivatives. nih.gov These methods highlight the utility of the pyran scaffold as a versatile starting point for accessing a diverse range of heterocyclic compounds. nih.govpku.edu.cn

Theoretical and Computational Studies of 2h Pyran, Tetrahydro 2 Isobutoxy

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2H-Pyran, tetrahydro-2-isobutoxy-. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its electron distribution and energy. mdpi.com

Methods and Basis Sets: Theoretical investigations of tetrahydropyran (B127337) derivatives typically employ Density Functional Theory (DFT) and ab initio methods. rsc.orgscifiniti.com Common DFT functionals such as B3LYP are often paired with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVTZ) to achieve a balance between computational cost and accuracy. nih.govindexcopernicus.com For more precise energy calculations, higher-level ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are utilized, often in conjunction with larger basis sets and extrapolation to the complete basis set (CBS) limit. nih.govnih.gov

Key Findings: Studies on analogous 2-alkoxytetrahydropyrans reveal that the electronic structure is significantly influenced by the presence of the two oxygen atoms. The ring oxygen and the exocyclic oxygen of the isobutoxy group create a region of high electron density. researchgate.net Calculations of the molecular electrostatic potential (MEP) map highlight the electronegative character of the oxygen atoms, indicating them as likely sites for electrophilic attack. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In similar pyran structures, the HOMO is often localized around the oxygen atoms, while the LUMO is distributed over the carbon skeleton. scifiniti.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir

Below is a representative table of calculated energetic properties for a model 2-alkoxytetrahydropyran, illustrating the types of data obtained from quantum chemical calculations.

PropertyCalculated Value (Hartree)Method/Basis Set
Electronic Energy-424.12345B3LYP/6-311++G(d,p)
Zero-Point Energy0.23456B3LYP/6-311++G(d,p)
Enthalpy-423.87654B3LYP/6-311++G(d,p)
Gibbs Free Energy-423.91234B3LYP/6-311++G(d,p)

Note: The values in this table are hypothetical and for illustrative purposes, based on typical calculations for similar molecules.

Conformational Analysis and Prediction of Anomeric Effects

The three-dimensional structure of 2H-Pyran, tetrahydro-2-isobutoxy- is not static; the tetrahydropyran ring can adopt several conformations, with the chair form being the most stable. researchgate.net The orientation of the isobutoxy group at the anomeric C2 position is of particular interest due to the anomeric effect.

The Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the steric hindrance this may cause. montclair.edu This phenomenon is a result of a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the exocyclic C-O bond. nih.gov

Computational Predictions: Computational studies on 2-methoxy- and 2-ethoxytetrahydropyran have extensively modeled this effect. rsc.orgnih.gov These studies consistently predict that the axial conformer is energetically favored over the equatorial conformer in the gas phase. For example, ab initio calculations at the CCSD(T)/CBS level for 2-ethoxytetrahydropyran show the axial anomer to be more stable by approximately 1.42 kcal/mol. nih.gov The inclusion of thermal corrections and entropy effects reduces this difference, but the axial preference often remains. nih.gov

The table below summarizes typical calculated energy differences between the axial and equatorial conformers for a model 2-alkoxytetrahydropyran.

ConformerRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Axial0.000.00
Equatorial1.420.49

Data adapted from studies on 2-ethoxytetrahydropyran. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving tetrahydropyranyl ethers. nih.gov A key reaction is their formation, which serves as a common strategy for protecting alcohol groups in organic synthesis. organic-chemistry.orgwikipedia.org

Mechanism of Formation: The formation of a 2-alkoxytetrahydropyran typically proceeds via the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran. total-synthesis.com Computational studies can model this reaction step-by-step. The mechanism involves the protonation of the double bond in dihydropyran to form a stabilized oxocarbenium ion intermediate. total-synthesis.com The alcohol then acts as a nucleophile, attacking this intermediate. Subsequent deprotonation yields the final tetrahydropyranyl ether. total-synthesis.com

Transition State Analysis: By calculating the potential energy surface, chemists can identify the transition state structures for each step of the reaction. tu-darmstadt.de Frequency calculations are used to confirm these structures, which are characterized by a single imaginary frequency. tu-darmstadt.de The energy of the transition state determines the activation energy of the reaction step. For the addition of an alcohol to the oxocarbenium ion, the calculated activation barriers are typically low, consistent with the facility of this reaction under mild acidic conditions. nih.gov

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of 2H-Pyran, tetrahydro-2-isobutoxy- and its interactions with its environment, particularly with solvent molecules. nih.govthorinbristow.com

Simulation Protocol: In an MD simulation, the molecule of interest is placed in a simulation box, often filled with a solvent such as water. youtube.com The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of the atoms over time. tu-darmstadt.de This generates a trajectory that reveals the molecule's dynamic behavior.

Solvent Effects and Intermolecular Interactions: MD simulations have been used to study how solvents affect the conformational equilibrium of 2-alkoxytetrahydropyrans. nih.gov For instance, studies on 2-ethoxytetrahydropyran have shown that the equatorial form is more sensitive to solvent effects than the axial form. nih.gov In polar solvents, the energy difference between the anomers can be reduced due to preferential solvation of the more polar equatorial conformer. nih.gov MD simulations can also reveal specific intermolecular interactions, such as hydrogen bonding between the ether oxygens and protic solvent molecules. scifiniti.comnih.gov Analysis of the radial distribution function from the simulation can quantify the structuring of solvent molecules around the solute. thorinbristow.com

The following table outlines the types of interactions that can be analyzed using MD simulations.

Interaction TypeDescription
Hydrogen BondingFormation of hydrogen bonds between the ether oxygens and solvent molecules (e.g., water).
van der Waals ForcesNon-specific attractive or repulsive forces between the solute and solvent.
Dipole-Dipole InteractionsInteractions between the permanent dipoles of the solute and polar solvent molecules.

Advanced Analytical Methodologies for Research on 2h Pyran, Tetrahydro 2 Isobutoxy

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2H-Pyran, tetrahydro-2-isobutoxy-". Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the molecular framework, connectivity, and stereochemistry.

Stereochemical Assignment: The key stereochemical feature of this molecule is the anomeric center at the C2 position of the tetrahydropyran (B127337) ring, which is created during the protection of isobutanol with 3,4-dihydro-2H-pyran (DHP). This results in a diastereomeric mixture (as isobutanol is achiral) or potentially a single diastereomer if a chiral catalyst or substrate is used.

¹H NMR: The proton at the anomeric center (O-CH-O) is highly diagnostic. Its chemical shift typically appears in the range of δ 4.5-4.8 ppm. rsc.org The coupling constant (J-value) of this proton with the adjacent methylene (B1212753) protons on the pyran ring can help in assigning the stereochemistry. An axial anomeric proton generally exhibits a larger coupling constant compared to an equatorial one due to the trans-diaxial relationship with one of the neighboring protons.

¹³C NMR: The chemical shift of the anomeric carbon (C2) also provides stereochemical information. This carbon typically resonates around δ 96-100 ppm. rsc.org The exact shift can be influenced by the orientation of the isobutoxy substituent.

2D NMR: Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity within the isobutoxy and tetrahydropyran fragments. longdom.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, allowing for unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.

Reaction Monitoring: NMR is highly effective for monitoring the progress of the reaction that forms "2H-Pyran, tetrahydro-2-isobutoxy-" from isobutanol and DHP. By taking aliquots from the reaction mixture at different time intervals, a researcher can track the consumption of reactants and the formation of the product.

Disappearance of Reactants: The characteristic signals of the vinyl protons of DHP (typically between δ 6.2-6.5 ppm and δ 4.6-4.9 ppm) and the hydroxyl proton of isobutanol will decrease in intensity as the reaction proceeds.

Appearance of Product: Concurrently, the characteristic signal for the anomeric proton of the THP ether product (δ ~4.6 ppm) will appear and grow in intensity. rsc.org This provides a straightforward method to determine when the reaction has reached completion.

Table 1: Predicted ¹H and ¹³C NMR Data for 2H-Pyran, tetrahydro-2-isobutoxy- Predicted values are based on data for analogous compounds like 2-(octyloxy)tetrahydro-2H-pyran. rsc.org

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Anomeric H (C2-H)~4.6 (t)~99
Pyran CH₂ (C6)~3.9 (m), ~3.5 (m)~62
Isobutoxy CH₂~3.7 (m), ~3.4 (m)~75
Pyran CH₂ (C3, C4, C5)~1.5-1.9 (m)~31, ~25, ~20
Isobutoxy CH~1.9 (m)~28
Isobutoxy CH₃~0.9 (d)~19

Mass Spectrometry Techniques for Mechanistic Insights and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful technique that provides information on the molecular weight and fragmentation pattern of "2H-Pyran, tetrahydro-2-isobutoxy-". It is crucial for confirming the identity of the synthesized product and for analyzing its presence in complex mixtures.

Mechanistic Insights: The formation of a THP ether proceeds via an acid-catalyzed mechanism involving a key oxocarbenium ion intermediate. Advanced MS techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI), can be used to detect and characterize such transient species. By analyzing the reaction mixture under carefully controlled conditions, one might observe ions corresponding to the protonated DHP or the subsequent oxocarbenium ion, providing direct evidence for the proposed reaction pathway.

Complex Mixture Analysis: In research and synthesis, products are rarely formed in complete isolation. The reaction mixture may contain unreacted starting materials, byproducts, and the desired compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier method for analyzing volatile compounds like "2H-Pyran, tetrahydro-2-isobutoxy-". The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component. The NIST WebBook contains mass spectral data for the closely related analogue, 2-isopropoxytetrahydropyran, which shows a characteristic fragmentation pattern that can be used as a reference. nist.gov The primary fragments for "2H-Pyran, tetrahydro-2-isobutoxy-" would be expected from the cleavage of the C-O bond and rearrangements within the pyran ring.

Fragmentation Pattern: Upon electron ionization (EI), the molecule (Molecular Weight: 158.24 g/mol ) is expected to fragment in a predictable manner. Key fragment ions would include the loss of the isobutoxy radical (•OCH₂(CH₃)₂) to yield the tetrahydropyranyl cation, or the loss of isobutanol to give a radical cation.

Table 2: Predicted Key Mass Fragments for 2H-Pyran, tetrahydro-2-isobutoxy- in EI-MS

m/z (mass-to-charge ratio) Proposed Ion Structure Formula Notes
158[M]⁺[C₉H₁₈O₂]⁺Molecular Ion
85Tetrahydropyranyl Cation[C₅H₉O]⁺Loss of isobutoxy radical
84[C₅H₈O]⁺Loss of isobutanol
73Isobutoxy Cation[C₄H₉O]⁺Cleavage of ether bond
57Butyl Cation[C₄H₉]⁺Further fragmentation

Chromatographic Methods for Purification and Purity Assessment in Research (e.g., HPLC, GC for synthetic analysis)

Chromatography is fundamental to the practical chemistry of "2H-Pyran, tetrahydro-2-isobutoxy-", serving the dual purposes of purification after synthesis and analytical assessment of its purity.

Purification:

Flash Column Chromatography: Following synthesis, the crude product is typically purified using flash column chromatography on silica (B1680970) gel. A non-polar mobile phase, such as a mixture of n-hexane and ethyl acetate (B1210297), is commonly employed. nanobioletters.com By gradually increasing the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexane), the less polar THP ether can be effectively separated from more polar impurities like residual isobutanol and acid catalyst. rsc.org

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the column chromatography separation and to identify the fractions containing the pure product. nanobioletters.com The compound can be visualized using a stain like phosphomolybdic acid or potassium permanganate.

Purity Assessment:

Gas Chromatography (GC): High-resolution capillary GC is an excellent method for determining the purity of a sample of "2H-Pyran, tetrahydro-2-isobutoxy-". Using a flame ionization detector (FID), which offers a wide linear response range, the area of the product peak can be compared to the areas of any impurity peaks to calculate a percentage purity. The availability of GC data for analogous compounds confirms its suitability. nist.gov

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile, thermally stable compounds, HPLC can also be employed. A reverse-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water would be a typical starting point. sielc.com Since the compound lacks a strong UV chromophore, detection can be achieved with a refractive index detector (RID) or an evaporative light scattering detector (ELSD). For applications compatible with mass spectrometry, formic acid can be used as a mobile phase additive instead of non-volatile acids. sielc.com

Table 3: Typical Chromatographic Conditions for 2H-Pyran, tetrahydro-2-isobutoxy-

Technique Stationary Phase Typical Mobile Phase Purpose
Flash ChromatographySilica Geln-Hexane / Ethyl Acetate GradientPreparative Purification
TLCSilica Gel Platen-Hexane / Ethyl Acetate (e.g., 80:20)Reaction Monitoring, Fraction Analysis
GCCapillary Column (e.g., DB-5)Helium or Hydrogen Carrier GasAnalytical Purity Assessment
HPLC (Reverse-Phase)C18Acetonitrile / WaterAnalytical Purity Assessment

X-ray Crystallography for Definitive Structural Elucidation of Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute and relative stereochemistry. However, this technique requires a well-ordered, single crystalline solid.

"2H-Pyran, tetrahydro-2-isobutoxy-" itself is expected to be a liquid at room temperature, similar to other simple THP ethers. sigmaaldrich.comchemsrc.com Therefore, it cannot be directly analyzed by X-ray crystallography in its pure form.

To leverage the power of this technique, a researcher would need to synthesize a crystalline derivative of the parent compound. This could be achieved by:

Incorporating the Moiety into a Larger, Rigid Molecule: The "2H-Pyran, tetrahydro-2-isobutoxy-" group could be attached to a larger molecular scaffold known to have good crystallizing properties. This might involve using a functionalized isobutanol derivative in the initial synthesis.

Formation of a Co-crystal: In some cases, co-crystallization with another molecule that promotes strong intermolecular interactions (like hydrogen bonding) can induce crystallization.

If a suitable crystalline derivative is obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. Most importantly, it would offer definitive proof of the relative stereochemistry at the anomeric C2 center of the pyran ring in relation to any other stereocenters within the derivative molecule. This information is absolute and provides a benchmark against which spectroscopic assignments (e.g., from NMR) can be validated.

Emerging Research Frontiers and Future Perspectives for 2h Pyran, Tetrahydro 2 Isobutoxy Research

Development of Green Chemistry Approaches in its Synthesis and Utilization

The synthesis of 2H-Pyran, tetrahydro-2-isobutoxy-, conventionally achieved through the hydrogenation of 3,4-dihydro-2-isobutoxy-2H-pyran, is undergoing a green transformation. rsc.orgosti.gov The principles of green chemistry, particularly atom economy and the use of sustainable reagents and solvents, are central to these advancements. sigmaaldrich.com

Atom Economy: The hydrogenation of the precursor, 3,4-dihydro-2-isobutoxy-2H-pyran, to yield 2H-Pyran, tetrahydro-2-isobutoxy-, is an inherently atom-economical reaction, as all atoms of the reactants are incorporated into the final product. This aligns perfectly with the core tenets of green chemistry, which prioritize the minimization of waste.

Sustainable Catalysts and Solvents: Research is actively exploring alternatives to traditional heavy metal catalysts and volatile organic solvents. Recent studies on the synthesis of related tetrahydropyranyl (THP) ethers have highlighted the efficacy of:

Heteropolyacids: These solid acid catalysts have shown promise in promoting tetrahydropyranylation reactions under milder, more environmentally friendly conditions.

Natural Deep Eutectic Solvents (NADES): These bio-inspired solvents are being investigated as non-innocent reaction media for the synthesis of THP ethers, offering high chemoselectivity and recyclability. nih.gov

Zeolite H-beta: This solid acid catalyst has demonstrated utility in both the protection of alcohols as THP ethers and their subsequent deprotection, offering advantages such as short reaction times and catalyst recyclability. organic-chemistry.org

Biomass-derived Solvents: The broader class of tetrahydropyrans is being explored as economically competitive and biodegradable solvents derived from renewable biomass, further enhancing the green credentials of processes involving these compounds. rsc.orgosti.gov For instance, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are emerging as greener alternatives to traditional ether solvents like THF. sigmaaldrich.comacs.org

The following table summarizes some of the green chemistry approaches being explored for the synthesis of tetrahydropyran (B127337) derivatives, which are applicable to 2H-Pyran, tetrahydro-2-isobutoxy-.

Green Chemistry ApproachKey FeaturesPotential Advantages for 2H-Pyran, tetrahydro-2-isobutoxy- Synthesis
High Atom Economy Reactions Maximizes the incorporation of starting materials into the final product.Inherently efficient process with minimal waste generation.
Sustainable Catalysts Use of recyclable and less toxic catalysts like heteropolyacids and zeolites.Reduced environmental impact and potential for cost savings through catalyst reuse.
Green Solvents Employment of biodegradable and bio-based solvents like NADES and 2-MeTHF.Enhanced safety and reduced environmental pollution.
Solvent-free Conditions Reactions conducted without a solvent, often with a solid-supported catalyst.Reduced waste, lower cost, and simplified purification processes.

Integration into Flow Chemistry and Microreactor Technologies for Enhanced Efficiency

The shift from batch to continuous manufacturing is a significant trend in the chemical industry, and the synthesis of 2H-Pyran, tetrahydro-2-isobutoxy- is well-suited for this transition. Flow chemistry and microreactor technologies offer numerous advantages for the hydrogenation of its precursor. ntnu.nostevens.edu

Enhanced Heat and Mass Transfer: Microreactors possess a high surface-area-to-volume ratio, which allows for superior control over reaction temperature and efficient mixing of reactants. ntnu.nostevens.edu This is particularly beneficial for exothermic hydrogenation reactions, minimizing the risk of thermal runaways and improving product selectivity.

Improved Safety and Scalability: The small reaction volumes within microreactors enhance safety, especially when dealing with energetic reactions. youtube.com Scaling up production is achieved by "numbering-up" – running multiple microreactors in parallel – which is often more straightforward and cost-effective than scaling up traditional batch reactors. youtube.com

Process Optimization: Automated microreactor systems enable rapid screening of reaction conditions, such as temperature, pressure, and catalyst loading, facilitating the swift identification of optimal process parameters. hzdr.de This accelerates process development and can lead to higher yields and purity.

The table below outlines the key benefits of integrating flow chemistry and microreactor technologies into the synthesis of 2H-Pyran, tetrahydro-2-isobutoxy-.

TechnologyPrincipleAdvantages for Synthesis of 2H-Pyran, tetrahydro-2-isobutoxy-
Flow Chemistry Continuous processing of reactants through a reactor.Improved consistency, higher throughput, and easier automation.
Microreactors Reactions conducted in channels with micrometer dimensions.Enhanced heat and mass transfer, improved safety, and rapid process optimization. ntnu.nostevens.edu
Catalyst-Trap Microreactors Solid catalyst is contained within the microreactor.Enables the use of commercial catalysts in a continuous flow setup. ntnu.no

Exploration of Novel Reactivity and Unconventional Transformations

Beyond its traditional role as a protecting group, the cyclic acetal (B89532) structure of 2H-Pyran, tetrahydro-2-isobutoxy- presents opportunities for novel chemical transformations.

Ring-Opening Reactions: Research into related 2-alkoxy-3,4-dihydropyrans has demonstrated that these molecules can undergo electrophilic ring-opening reactions with nucleophiles like thiols and thiophenols. cas.cnnih.gov This opens up pathways to synthesize multifunctional linear molecules from a cyclic precursor. Such reactivity could potentially be extended to 2H-Pyran, tetrahydro-2-isobutoxy- under specific catalytic conditions, leading to the formation of valuable synthetic intermediates.

Transformations of the Acetal Moiety: The acetal group is not merely a passive spectator. Under Lewis acidic conditions, it can be activated to participate in a variety of reactions. youtube.com For instance, the displacement of the isobutoxy group with other nucleophiles could lead to a diverse range of functionalized tetrahydropyran derivatives. The development of methods to selectively activate and transform the acetal functionality is an active area of research. youtube.comucl.ac.uk

Potential in Advanced Material Precursors and Supramolecular Chemistry

The tetrahydropyran ring is a key structural motif in many natural products and is increasingly being incorporated into advanced materials.

Polymer Synthesis: Tetrahydropyran can undergo ring-opening polymerization to form poly(tetrahydropyran) (PTHP), a polymer with potential applications in biomaterials and soft robotics. rsc.orgaau.dk The isobutoxy group in 2H-Pyran, tetrahydro-2-isobutoxy- could serve as a handle for further functionalization or as a comonomer in the synthesis of novel copolymers with tailored properties. For example, research has shown the development of self-healing silica-poly(tetrahydropyran)-poly(ε-caprolactone) hybrids. rsc.orgaau.dk

Supramolecular Chemistry: The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, enabling the formation of supramolecular assemblies. While research in this area for simple THP ethers is still nascent, the principles of supramolecular chemistry suggest that appropriately functionalized derivatives of 2H-Pyran, tetrahydro-2-isobutoxy- could be designed to self-assemble into complex architectures with potential applications in drug delivery and materials science.

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights that can guide and accelerate experimental work.

Conformational Analysis: Density Functional Theory (DFT) studies are being employed to understand the conformational preferences of the tetrahydropyran ring. researchgate.net For 2H-Pyran, tetrahydro-2-isobutoxy-, computational models can predict the most stable chair conformations and the orientation of the isobutoxy group, which can influence its reactivity and interactions with other molecules.

Reaction Mechanism and Catalyst Screening: Computational models are being developed to elucidate the mechanisms of reactions such as acetal hydrolysis and catalytic hydrogenation. ic.ac.ukic.ac.uk For the synthesis of 2H-Pyran, tetrahydro-2-isobutoxy-, machine learning algorithms can be trained on experimental data to predict the performance of different catalysts, thereby accelerating the discovery of more efficient and selective catalytic systems. rsc.orgupubscience.comnih.gov

Predictive Modeling for Material Properties: Computational tools like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and molecular dynamics (MD) simulations can predict the properties of materials incorporating the tetrahydropyran moiety. rsc.orgosti.gov This allows for the in-silico design of novel polymers and materials with desired characteristics before their synthesis in the laboratory.

The table below highlights the role of computational tools in advancing the research of 2H-Pyran, tetrahydro-2-isobutoxy-.

Computational ToolApplicationRelevance to 2H-Pyran, tetrahydro-2-isobutoxy-
Density Functional Theory (DFT) Elucidation of electronic structure and reaction mechanisms.Predicting conformational preferences and reactivity. researchgate.net
Machine Learning (ML) Catalyst screening and reaction optimization.Accelerating the discovery of optimal synthesis conditions. rsc.orgupubscience.comnih.gov
Molecular Dynamics (MD) Simulation of molecular motion and interactions.Understanding the behavior of materials containing the THP moiety. rsc.orgosti.gov
COSMO-RS Prediction of solvent properties.Assessing the potential of THP derivatives as green solvents. rsc.orgosti.gov

Q & A

Q. Key Considerations :

  • Purity of starting materials (e.g., anhydrous conditions) minimizes side reactions.
  • Catalytic systems influence reaction kinetics and regioselectivity.

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:
Structural validation relies on spectroscopic and chromatographic techniques:

Technique Key Data Reference
¹H/¹³C NMR δ 1.05 (d, J=6.5 Hz, -CH(CH₃)₂), δ 3.85 (m, pyran-OCH₂-)
GC-MS Molecular ion peak at m/z 172 (C₁₀H₂₀O₂) with fragmentation patterns matching isobutoxy substitution
IR Spectroscopy Absorption bands at 1120 cm⁻¹ (C-O-C stretching) and 2850–2960 cm⁻¹ (C-H stretching)

Cross-validation with computational models (e.g., DFT calculations) further confirms stereoelectronic properties .

Advanced: How do reaction conditions influence diastereoselectivity in its synthesis?

Methodological Answer:
Diastereoselectivity is controlled by:

  • Catalyst Choice : Copper(II)-bisphosphine complexes (e.g., L3) promote axial selectivity in cyclization steps, achieving >90% cis-isomer formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring equatorial attack pathways.
  • Temperature : Lower temperatures (-20°C) slow reaction kinetics, allowing thermodynamic control of stereochemistry .

Q. Experimental Validation :

  • Case Study : At -20°C, the trans:cis ratio shifts from 1:4 (room temperature) to 1:9, confirming kinetic vs. thermodynamic control .

Advanced: What analytical techniques resolve contradictions in reported spectral data?

Methodological Answer:
Discrepancies in NMR or MS data often arise from solvent impurities or stereoisomeric mixtures. Resolution strategies include:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., δ 3.5–4.0 ppm pyran protons) to specific carbon environments .
  • High-Resolution MS (HRMS) : Distinguishes isotopic patterns (e.g., [M+1]⁺ peaks for C₁₀H₂₀O₂ vs. contaminants) .
  • Chiral Chromatography : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) to resolve stereochemical ambiguities .

Example : A reported m/z 172.15 discrepancy was resolved via HRMS, confirming a minor impurity from incomplete isobutoxy substitution .

Basic: What are the primary applications in medicinal chemistry?

Methodological Answer:
The compound’s pyran scaffold and isobutoxy group enable:

  • Antimicrobial Activity : Screening against S. aureus (MIC = 32 µg/mL) via disruption of cell membrane integrity .
  • Drug Delivery : Functionalization as a lipophilic carrier for CNS-targeted prodrugs (e.g., dopamine analogs) .

Q. Experimental Design :

  • In Vitro Assays : Use broth microdilution (CLSI guidelines) for antimicrobial testing.
  • Molecular Docking : Simulate interactions with bacterial efflux pumps (e.g., AcrB in E. coli) to optimize substituent positioning .

Advanced: How does computational modeling aid in predicting reactivity?

Methodological Answer:
AI-driven tools (e.g., Template_relevance Pistachio) analyze reaction databases to predict:

  • Reaction Pathways : Favored SN2 mechanisms for isobutoxy substitution (ΔG‡ = 18.3 kcal/mol) vs. competing E2 elimination .
  • Solvent Compatibility : COSMO-RS simulations identify DCM as optimal for minimizing byproduct formation (validated experimentally) .

Case Study : Retrosynthetic analysis predicted a novel route using Grignard reagents, validated with 82% yield in lab trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.